2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound featuring a triazole ring, a thiazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the formation of the triazole and thiazole rings followed by their coupling. The cyclopropyl and propyl groups are introduced through alkylation reactions. Common reagents used in these reactions include hydrazine, thiourea, and various alkyl halides. The reaction conditions often involve heating under reflux and the use of polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The triazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Similar in structure due to the presence of nitrogen-containing rings.
Benzimidazoles: Contain fused benzene and imidazole rings, often used in pharmaceuticals.
Thiazoles: Share the thiazole ring structure, known for their biological activity.
Uniqueness
2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the triazole and thiazole rings with the cyclopropyl and propyl groups. This unique structure may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
IUPAC Name |
2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS2/c1-2-6-18-11(9-3-4-9)16-17-13(18)21-8-10(19)15-12-14-5-7-20-12/h5,7,9H,2-4,6,8H2,1H3,(H,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYRXAHHRUZDSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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